molecular formula C22H20N4O4 B2713195 methyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate CAS No. 900286-81-9

methyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate

Cat. No.: B2713195
CAS No.: 900286-81-9
M. Wt: 404.426
InChI Key: SUSHGSOSSMWCPG-UHFFFAOYSA-N
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Description

methyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines multiple ring systems, including pyrido, pyrrolo, and pyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine intermediate, followed by functional group modifications to introduce the benzyl and methyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and benzyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols .

Scientific Research Applications

methyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, blocking of receptor sites, and interference with cellular signaling processes .

Comparison with Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound shares structural similarities but lacks the pyrido and pyrrolo rings.

    2-(7-Methyl-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid: Similar in having a benzyl group but differs in the core ring structure.

    Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]}: Contains a triazole ring instead of the pyrido and pyrrolo rings.

Uniqueness: methyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is unique due to its combination of multiple ring systems, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[(6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-14-8-9-18-24-20-16(22(29)26(18)12-14)10-17(21(28)23-11-19(27)30-2)25(20)13-15-6-4-3-5-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSHGSOSSMWCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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